4-Chloro-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol
Description
This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a fused heterocyclic scaffold. Key structural features include:
- 4-Methoxyphenyl group at position 2, contributing electron-donating effects and steric bulk.
- Phenol group at position 2 of the 4-chlorophenyl ring, enabling hydrogen bonding and improved aqueous solubility compared to halogenated analogs.
Its molecular formula is inferred as C₂₃H₁₇Cl₃N₂O₃ (monoisotopic mass ~458.04 g/mol), differing from closely related compounds by the substitution of a hydroxyl group for a chlorine atom on the terminal phenyl ring. This modification balances lipophilicity and polarity, making it a candidate for therapeutic applications requiring optimized bioavailability .
Properties
CAS No. |
303061-39-4 |
|---|---|
Molecular Formula |
C23H17Cl3N2O3 |
Molecular Weight |
475.7 g/mol |
IUPAC Name |
4-chloro-2-[7,9-dichloro-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol |
InChI |
InChI=1S/C23H17Cl3N2O3/c1-30-15-5-2-12(3-6-15)19-11-20-16-9-14(25)10-18(26)22(16)31-23(28(20)27-19)17-8-13(24)4-7-21(17)29/h2-10,20,23,29H,11H2,1H3 |
InChI Key |
QFYPFYUAEGVVAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=C(C=CC(=C5)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chloro and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Final coupling and purification: The final product is obtained through coupling reactions and subsequent purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor of various kinases. Notably, it has been studied for its ability to inhibit Spleen Tyrosine Kinase (SYK), which plays a critical role in signaling pathways related to cell proliferation and survival. This inhibition suggests potential therapeutic applications in treating:
- Cancer : By interfering with signaling pathways that promote tumor growth.
- Autoimmune Disorders : By modulating immune responses.
Inhibition of Kinases
A study highlighted the compound's efficacy in inhibiting SYK activity. The results demonstrated that the compound could significantly reduce cell viability in cancer cell lines by disrupting the associated signaling pathways. This finding underscores its potential as a therapeutic agent in oncology.
Autoimmune Disease Models
In preclinical models of autoimmune diseases, the compound showed promise in reducing inflammatory markers and improving clinical symptoms. This suggests its utility as a treatment option for conditions such as rheumatoid arthritis or lupus.
Comparative Analysis with Related Compounds
To better understand the unique properties of 4-Chloro-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol, it is useful to compare it with other compounds that share similar structural features or biological activities.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,4-Dichloro-6-[9-chloro-2-(4-methoxyphenyl)-1,10b...] | Similar pyrazolo-benzoxazine framework | Varying inhibition of different kinases |
| 8-Methoxyquinoline derivatives | Heterocyclic structures | Potential anti-inflammatory properties |
| Pyrazolo[3,4-c]quinolin derivatives | Related to pyrazolo-benzoxazines | Diverse biological activities against kinases |
Mechanism of Action
The mechanism of action of 4-Chloro-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of an enzyme, it can prevent the enzyme from catalyzing its reaction.
Modulation of receptor activity: By binding to a receptor, it can either activate or inhibit the receptor’s function.
Disruption of protein-protein interactions: By binding to one of the proteins in a complex, it can prevent the complex from forming or functioning properly.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical parameters:
Structure-Activity Relationship (SAR) Insights
- Chlorine vs. Hydroxyl Groups : Replacement of a chlorine atom with a hydroxyl group (as in the target compound) reduces logP by ~0.4 units, improving aqueous solubility. However, this may compromise membrane permeability in hydrophobic environments .
- Methoxy Substitutions : Compounds with multiple methoxy groups (e.g., 2,3,4-trimethoxyphenyl in ) exhibit enhanced solubility but are prone to rapid demethylation in vivo, limiting their half-life .
- Spirocyclic Derivatives : highlights a spirocyclohexane analog, which introduces conformational rigidity. This structural modification can enhance target selectivity but complicates synthesis .
Research Methodologies and Structural Elucidation
Biological Activity
4-Chloro-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is a complex organic compound that has garnered attention for its potential biological activities. Its intricate structure includes multiple aromatic rings and halogen substituents, which may contribute to its pharmacological properties.
- Molecular Formula : C₁₄H₁₂Cl₂N₂O₃
- Molecular Weight : Approximately 455.34 g/mol
- Density : 1.361 g/cm³
- Boiling Point : 433.6°C at 760 mmHg
- Melting Point : Predicted at 214-215°C
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its effects against various cancer cell lines. For instance:
| Compound | Cell Line | Growth Inhibition (%) |
|---|---|---|
| 4-Chloro-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol | RPMI-8226 (Leukemia) | 92.48 |
| CCRF-CEM (Leukemia) | 92.77 | |
| K-562 (Leukemia) | 92.90 | |
| SF-539 (CNS) | 92.74 |
These results indicate a moderate level of growth inhibition across several leukemia cell lines, suggesting potential as an anticancer agent .
Antibacterial Activity
Preliminary studies have also evaluated the antibacterial properties of this compound. It has shown moderate to strong activity against various strains of bacteria, including Salmonella typhi and Bacillus subtilis. The compound's structural features may enhance its interaction with bacterial enzymes or membranes, contributing to its antibacterial efficacy .
Enzyme Inhibition
The compound has been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and infections related to urease-producing bacteria.
The biological activity of 4-Chloro-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is believed to involve interactions with biological macromolecules such as proteins and nucleic acids. Docking studies have indicated that the compound may bind effectively to target sites on these macromolecules, influencing their function and leading to observed biological effects .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in medicinal chemistry:
- Antitumor Studies : A study involving a panel of sixty cancer cell lines revealed that while the compound exhibited some inhibitory effects on tumor growth, it also showed variability in effectiveness across different cell types .
- Inhibition Studies : Research indicated that compounds with similar structures often display significant enzyme inhibitory activities. This suggests that further exploration into the synthesis of derivatives could yield compounds with enhanced biological activity .
- Pharmacological Evaluations : The pharmacological profiles of similar compounds have been documented extensively, showing a range of activities from anti-inflammatory to neuroprotective effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
